molecular formula C13H18ClNO4S B1621838 Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate CAS No. 219793-79-0

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate

Cat. No.: B1621838
CAS No.: 219793-79-0
M. Wt: 319.8 g/mol
InChI Key: AHGHRVWLVJEKRP-UHFFFAOYSA-N
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Description

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate is a chemical compound with the molecular formula C13H18ClNO4S and a molar mass of 319.8 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a sulfonyl amino group via a chlorobutyl chain. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 4-chlorobutyl sulfonyl chloride in the presence of a base to form the intermediate sulfonamide. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

    Medicine: It is investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it versatile for various applications.

Properties

IUPAC Name

ethyl 4-(4-chlorobutylsulfonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-2-19-13(16)11-5-7-12(8-6-11)15-20(17,18)10-4-3-9-14/h5-8,15H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGHRVWLVJEKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379119
Record name Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219793-79-0
Record name Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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